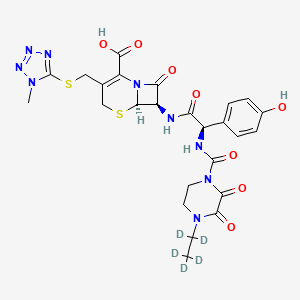
Cefoperazone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefoperazone-d5 is a deuterated form of cefoperazone, a third-generation cephalosporin antibiotic. This compound is used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify cefoperazone levels in biological samples. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that helps in accurate measurement and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefoperazone-d5 involves several steps:
Alkylation and Deprotection: Boc-ethylenediamine undergoes alkylation and deprotection to form an intermediate.
Cyclization: The intermediate is cyclized to obtain another intermediate.
Condensation: This intermediate is then condensed with D(-)-p-hydroxyphenylglycine to form a new intermediate.
Final Condensation: The final intermediate is condensed with a cefmenoxime intermediate to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process design is optimized for cost-effectiveness, simplicity, and high purity, ensuring that the final product has a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
Cefoperazone-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Cefoperazone-d5 is widely used in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cefoperazone.
Biology: Helps in studying the pharmacokinetics and metabolism of cefoperazone in biological systems.
Medicine: Used in clinical studies to monitor cefoperazone levels in patients.
Industry: Employed in quality control processes to ensure the purity and potency of cefoperazone formulations
Mechanism of Action
Cefoperazone-d5, like cefoperazone, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Similar Compounds
Cefoperazone: The non-deuterated form of cefoperazone-d5.
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its deuterium atoms, which provide stability and accuracy in analytical measurements. This makes it particularly valuable in mass spectrometry for precise quantification and analysis .
Properties
Molecular Formula |
C25H27N9O8S2 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1/i1D3,3D2 |
InChI Key |
GCFBRXLSHGKWDP-JRKCSJSSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















